molecular formula C14H20N2O3 B13862169 1-Benzyl-5-methyl-4-nitroazepan-3-ol

1-Benzyl-5-methyl-4-nitroazepan-3-ol

Cat. No.: B13862169
M. Wt: 264.32 g/mol
InChI Key: CMLHFOVDJBOQMH-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyl-4-nitroazepan-3-ol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. The presence of benzyl, methyl, and nitro groups in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Benzyl-5-methyl-4-nitroazepan-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation can be achieved using benzyl halides in the presence of a base.

    Methylation: Methylation of the azepane ring can be done using methylating agents like methyl iodide.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl-5-methyl-4-nitroazepan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the nitro group to an amine.

    Substitution: The benzyl and nitro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium on carbon.

Scientific Research Applications

1-Benzyl-5-methyl-4-nitroazepan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyl-4-nitroazepan-3-ol involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group may facilitate binding to specific receptors or enzymes, influencing biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Benzyl-5-methyl-4-nitroazepan-3-ol can be compared with other azepane derivatives, such as:

    1-Benzyl-4-nitroazepane: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-4-nitroazepan-3-ol: Lacks the benzyl group, potentially altering its chemical properties and applications.

    1-Benzyl-5-methylazepane:

The presence of all three functional groups (benzyl, methyl, and nitro) in this compound makes it unique and versatile for various applications.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

1-benzyl-5-methyl-4-nitroazepan-3-ol

InChI

InChI=1S/C14H20N2O3/c1-11-7-8-15(9-12-5-3-2-4-6-12)10-13(17)14(11)16(18)19/h2-6,11,13-14,17H,7-10H2,1H3

InChI Key

CMLHFOVDJBOQMH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC(C1[N+](=O)[O-])O)CC2=CC=CC=C2

Origin of Product

United States

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